对苯二甲酰亚胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terephthalimidamide dihydrochloride is a compound of interest in the field of organic chemistry, mainly due to its utility as an intermediate in various chemical syntheses.

Synthesis Analysis

- Terephthalimidamide dihydrochloride can be synthesized from terephthaloyl dichloride, an important organic synthetic intermediate. The method of phase transfer catalysis has been identified as a promising approach due to its advantages in synthesis efficiency (Liu Tai-ze, 2007).

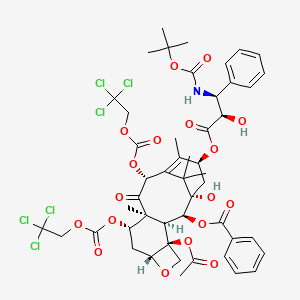

Molecular Structure Analysis

- The molecular structure of compounds related to terephthalimidamide dihydrochloride, like lanthanide terephthalate coordination polymers, shows that reaction with rare earth ions and the sodium salt of terephthalic acid leads to various luminescent properties, which are important for understanding the molecular interactions and bonding patterns (C. Daiguebonne et al., 2008).

Chemical Reactions and Properties

- Terephthalimidamide dihydrochloride derivatives, like terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride, have been utilized in the preparation of polyamides, demonstrating their significance in creating materials with specific physicochemical properties (M. Goikhman et al., 1997).

Physical Properties Analysis

- Studies on poly(phenylene-terephthalamide)s derived from mono-, di-, and tetrakis(alkylthio)terephthalic acids provide insights into the physical properties of materials made from terephthalimidamide dihydrochloride and its derivatives. These materials exhibit different layer structures, which are important for understanding their physical behavior (H. Kricheldorf & A. Domschke, 1994).

Chemical Properties Analysis

- Terephthalimidamide dihydrochloride and its derivatives have been involved in novel syntheses, like the dehydro-aromatization of cyclohexene-carboxylic acids using sulfuric acid. This has been a critical route for bio-based terephthalic acid synthesis, indicating the compound's chemical versatility (Fei Wang & Z. Tong, 2014).

科学研究应用

功能材料和医药中的合成与应用: 与对苯二甲酰亚胺二盐酸盐相关的多羟基对苯二甲酸因其在医药和功能材料中的应用而备受关注。它们通过科布-施密特反应合成,具有操作简单、生产成本低、环境友好的优点 (Z. Jian,2010)。

有机合成中间体: 与对苯二甲酰亚胺二盐酸盐密切相关的对苯二甲酰氯是有机化学中重要的有机合成中间体。由于其不同的优点和前景,已经探索了不同的合成方法,包括相转移催化 (刘台泽,2007)。

超声化学中的化学研究: 利用对苯二甲酰亚胺二盐酸盐的对苯二甲酸酯剂量计被广泛用于声化学研究中。其使用的基础化学涉及羟基自由基的形成,并已得到广泛研究 (方兴旺、G. Mark、C. Sonntag,1996)。

聚合物科学应用: 与对苯二甲酰亚胺二盐酸盐相关的对苯二甲腈二-N-氧化物已被用于聚合物科学中,特别是在与二烯烃的 1,3-偶极环加成反应中。这项研究有助于开发具有特定性质和稳定性的新聚合物 (Y. Iwakura、S. Shiraishi、M. Akiyama、M. Yuyama,1968)。

废水处理中的环境应用: 对苯二甲酸(对苯二甲酰亚胺二盐酸盐合成中的关键化合物)的降解和矿化已用于水处理的研究中。半间歇反应器中的臭氧化和 O3/ZnO 工艺等技术已显示出从石化废水中去除对苯二甲酸的功效 (A. Shokri,2017)。

药代动力学和药物递送: 对苯二甲酰亚胺二盐酸盐的相关化合物已在眼药代动力学和药物递送的背景下进行了研究。这项研究对于了解如何有效地将药物递送至眼睛至关重要,克服了保护眼睛的障碍 (A. Urtti,2006)。

安全和危害

Terephthalimidamide dihydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

作用机制

- Unfortunately, detailed information about its specific molecular targets is limited in the available literature .

Target of Action

Mode of Action

属性

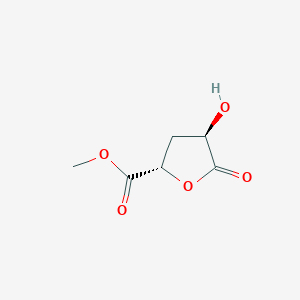

IUPAC Name |

benzene-1,4-dicarboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIJMILWUMIXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)